1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
This compound features a thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, substituted at position 1 with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group and at position 3 with a 2-(thiophen-2-yl)ethyl moiety. Its synthesis likely involves multi-step alkylation and condensation reactions, as seen in analogous thienopyrimidine derivatives (e.g., ).
Eigenschaften
Molekularformel |
C23H21N3O3S2 |
|---|---|
Molekulargewicht |
451.6 g/mol |
IUPAC-Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N3O3S2/c27-20(24-11-3-6-16-5-1-2-8-18(16)24)15-26-19-10-14-31-21(19)22(28)25(23(26)29)12-9-17-7-4-13-30-17/h1-2,4-5,7-8,10,13-14H,3,6,9,11-12,15H2 |
InChI-Schlüssel |
CCFIQBGVMQETDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CCC5=CC=CS5)SC=C4 |
Herkunft des Produkts |
United States |
Biologische Aktivität
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(2-(thiophen-2-yl)ethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 421.55838 g/mol. The structure includes a thieno[3,2-d]pyrimidine core along with functional groups that contribute to its diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties
- Anticancer Effects
- Anti-HIV Activity
Antimicrobial Properties
Studies have shown that derivatives of compounds similar to thieno[3,2-d]pyrimidines possess significant antimicrobial activity. The presence of the thiophene moiety and other functional groups enhances interaction with microbial enzymes, potentially leading to increased efficacy against various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Inhibition of Gram-positive and Gram-negative bacteria |
Anticancer Effects
Compounds within this structural framework have been evaluated for their anticancer properties. Research suggests that such compounds can induce apoptosis in cancer cells through modulation of key signaling pathways like the PI3K/Akt pathway. The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.
- Apoptosis Induction : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Inhibiting cell proliferation by affecting cell cycle regulators.
Anti-HIV Activity
The compound's structural components suggest potential activity against HIV. Research on related compounds has demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The dihydroquinoline structure is particularly noteworthy for its ability to interact with viral enzymes, thus inhibiting viral replication.
- Enzyme Inhibition : Binding to active sites on reverse transcriptase.
- Disruption of Viral Replication : Preventing viral components from functioning effectively.
Case Studies and Research Findings
Recent studies have focused on the biological activity of thieno[3,2-d]pyrimidine derivatives. For example:
- Antimicrobial Study :
- Anticancer Study :
- Anti-HIV Study :
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
The thieno[3,2-d]pyrimidine-2,4-dione scaffold is shared with several derivatives, but substitutions at positions 1, 2, 3, and 7 dictate functional differences. Key comparisons include:
Key Observations :
- Position 1: The dihydroquinoline-oxoethyl group in the target compound and ’s derivative may enhance binding to hydrophobic pockets in enzymes or receptors compared to simpler alkyl/phenyl groups .
- Position 7 : Modifications here (e.g., 4-methylphenyl in ) influence steric effects and solubility.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (), the target compound shows moderate structural similarity (~60–70%) to:
- Compound : Differences at position 3 (thiophen-2-yl-ethyl vs. ethyl) reduce similarity scores but retain core pharmacophore features.
- Antimicrobial Thienopyrimidines (): Lower similarity (~50%) due to divergent substituents (oxadiazole vs. dihydroquinoline).
Bioactivity Profiling (Inferred)
While direct data are lacking, related compounds provide insights:
- Antimicrobial Activity : Oxadiazole-substituted derivatives () inhibit bacterial growth via membrane disruption, suggesting the target compound’s thiophene group may enhance such interactions .
- Antitumor Potential: Cyclohepta-fused thienopyrimidines () exhibit IC50 values of 1–10 µM against prostate (PC-3) and breast (MCF-7) cancer cells, implying the target compound’s dihydroquinoline moiety could modulate cytotoxicity .
- Enzyme Inhibition: Dihydroquinoline-containing analogs () inhibit tyrosinase, a melanogenesis enzyme, indicating possible applications in dermatology .
Vorbereitungsmethoden
Cyclocondensation of Aminothiophene Derivatives
The foundational step involves constructing the thieno[3,2-d]pyrimidine scaffold. A validated protocol employs:
Reagents :
- Methyl 2-aminothiophene-3-carboxylate (0.13 mol)
- Urea (1 mol)
Conditions :
- Heating at 200°C for 2 hours under solvent-free conditions.
Outcome :
- Forms thieno[2,3-d]pyrimidine-2,4-diol with 70–75% yield.
- Subsequent chlorination using phosphorus oxychloride (POCl₃) at reflux for 10 hours converts hydroxyl groups to chlorides (55% yield).
Mechanistic Insight :
Urea acts as both a nucleophile and base, facilitating cyclization via nucleophilic attack at the thiophene’s α-position.
Alternative Microwave-Assisted Synthesis
Recent advancements demonstrate accelerated core formation using microwave irradiation:
Procedure :
- React 3-amino-5-arylthiophene-2-carboxamide with formic acid.
- Irradiate at 150°C for 20 minutes.
Advantages :
- 85% yield improvement compared to conventional heating.
- Reduced side-product formation due to uniform thermal distribution.
Functionalization of the Thienopyrimidine Core
Introduction of the 2-(Thiophen-2-yl)ethyl Group
The thiophene-containing side chain is installed via nucleophilic substitution:
Methodology :
- React 4-chlorothieno[3,2-d]pyrimidine with 2-(thiophen-2-yl)ethylamine.
- Use Hunig’s base (N,N-diisopropylethylamine) in anhydrous DMF at 80°C for 12 hours.
Key Observations :
- Steric hindrance from the thiophene ring necessitates prolonged reaction times.
- Yield: 62% after column chromatography (silica gel, ethyl acetate/hexane).
Attachment of the Dihydroquinoline-Oxoethyl Moiety
The dihydroquinoline subunit is coupled via a two-step sequence:
Step 1: Formation of Oxoethyl Intermediate
- React 3,4-dihydroquinoline with chloroacetyl chloride in dichloromethane.
- Triethylamine as base, 0°C to room temperature, 4 hours (89% yield).
Step 2: Alkylation of Thienopyrimidine
- Treat thienopyrimidine with the oxoethyl intermediate in acetonitrile.
- Potassium carbonate as base, reflux for 8 hours (57% yield).
Critical Note :
Exceeding 8 hours leads to over-alkylation and dimerization byproducts.
Comparative Analysis of Synthetic Routes
Trade-offs :
- Microwave methods enhance yield but require specialized equipment.
- Classical routes offer reproducibility at the expense of longer durations.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.
- Retention time: 6.8 minutes.
Q & A
Q. What are the critical steps for synthesizing this compound, and how is its structural purity validated?
The synthesis involves multi-step reactions, including alkylation and cyclization. Key intermediates (e.g., thieno[3,2-d]pyrimidine core) are formed via base-catalyzed condensation. Structural validation requires:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the thiophene (δ 6.8–7.5 ppm) and dihydroquinoline (δ 1.5–3.0 ppm) groups to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (437.5 g/mol) with <2 ppm error .
- HPLC-Purity Analysis : Ensure >95% purity using C18 reverse-phase chromatography (methanol/water gradient) .
Q. How can researchers optimize reaction yields for the thieno[3,2-d]pyrimidine backbone?
Optimization strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Catalyst Screening : Test K₂CO₃ or Cs₂CO₃ for alkylation steps to improve efficiency .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
Q. What analytical techniques are essential for characterizing this compound’s physical properties?
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) .
- Solubility Profiling : Test in DMSO (high solubility) and aqueous buffers (low solubility) for in vitro assays .
- X-ray Crystallography : Resolve crystal structure to confirm fused-ring geometry (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., thiophene vs. dihydroquinoline) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Comparative Studies : Replace thiophene with phenyl or furan groups to evaluate potency shifts in enzyme inhibition assays .
Q. What methodologies are recommended for evaluating its mechanism of action in cancer cell lines?
- Apoptosis Assays : Use Annexin V/PI staining with flow cytometry (IC₅₀ values correlated with caspase-3 activation) .
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) via ATP-binding competition assays .
- Metabolic Disruption Studies : Measure lactate dehydrogenase (LDH) release and glucose uptake inhibition .
Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Source Validation : Cross-check compound purity (HPLC) and storage conditions (lyophilized vs. solution) .
- Assay Standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times (48–72 hrs) .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate batch-specific impurities .
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with kinase domains (PDB: 1M17) using the compound’s 3D structure .
- MD Simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- ADMET Prediction (SwissADME) : Forecast blood-brain barrier penetration (low probability) and CYP450 inhibition risks .
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